N-(1-(5-methyl-1H-pyrazol-3-yl)piperidin-4-yl)-1-(methylsulfonyl)piperidine-4-carboxamide N-(1-(5-methyl-1H-pyrazol-3-yl)piperidin-4-yl)-1-(methylsulfonyl)piperidine-4-carboxamide
Brand Name: Vulcanchem
CAS No.: 2034201-36-8
VCID: VC5435310
InChI: InChI=1S/C16H27N5O3S/c1-12-11-15(19-18-12)20-7-5-14(6-8-20)17-16(22)13-3-9-21(10-4-13)25(2,23)24/h11,13-14H,3-10H2,1-2H3,(H,17,22)(H,18,19)
SMILES: CC1=CC(=NN1)N2CCC(CC2)NC(=O)C3CCN(CC3)S(=O)(=O)C
Molecular Formula: C16H27N5O3S
Molecular Weight: 369.48

N-(1-(5-methyl-1H-pyrazol-3-yl)piperidin-4-yl)-1-(methylsulfonyl)piperidine-4-carboxamide

CAS No.: 2034201-36-8

Cat. No.: VC5435310

Molecular Formula: C16H27N5O3S

Molecular Weight: 369.48

* For research use only. Not for human or veterinary use.

N-(1-(5-methyl-1H-pyrazol-3-yl)piperidin-4-yl)-1-(methylsulfonyl)piperidine-4-carboxamide - 2034201-36-8

Specification

CAS No. 2034201-36-8
Molecular Formula C16H27N5O3S
Molecular Weight 369.48
IUPAC Name N-[1-(5-methyl-1H-pyrazol-3-yl)piperidin-4-yl]-1-methylsulfonylpiperidine-4-carboxamide
Standard InChI InChI=1S/C16H27N5O3S/c1-12-11-15(19-18-12)20-7-5-14(6-8-20)17-16(22)13-3-9-21(10-4-13)25(2,23)24/h11,13-14H,3-10H2,1-2H3,(H,17,22)(H,18,19)
Standard InChI Key UKCDTZKWTPHWNL-UHFFFAOYSA-N
SMILES CC1=CC(=NN1)N2CCC(CC2)NC(=O)C3CCN(CC3)S(=O)(=O)C

Introduction

Chemical Identity and Structural Characteristics

N-(1-(5-Methyl-1H-pyrazol-3-yl)piperidin-4-yl)-1-(methylsulfonyl)piperidine-4-carboxamide is a synthetic organic compound with the molecular formula C₁₆H₂₇N₅O₃S and a molecular weight of 369.5 g/mol . Its structure features two piperidine rings: one substituted with a 5-methyl-1H-pyrazol-3-yl group and another modified with a methylsulfonyl moiety and a carboxamide functional group (Figure 1). The compound’s IUPAC name reflects its bifunctional design, which enables interactions with biological targets through hydrogen bonding, hydrophobic interactions, and sulfonamide-mediated electronic effects .

Table 1: Key Physicochemical Properties

PropertyValue
Molecular FormulaC₁₆H₂₇N₅O₃S
Molecular Weight369.5 g/mol
CAS Number2034201-36-8
DensityNot Available
Boiling/Melting PointsNot Available

Synthesis and Analytical Characterization

Synthetic Routes

The compound is synthesized via multi-step organic reactions, often employing Claisen-Schmidt condensations or amide coupling strategies . A representative synthesis involves:

  • Intermediate Preparation: 5-Methyl-1H-pyrazole-3-carbaldehyde is reacted with piperidin-4-amine under reductive amination conditions.

  • Sulfonylation: The secondary amine is treated with methanesulfonyl chloride to introduce the methylsulfonyl group.

  • Carboxamide Formation: Piperidine-4-carboxylic acid is activated (e.g., using BOP reagent) and coupled to the intermediate .

Table 2: Representative Synthetic Conditions

StepReagents/ConditionsYieldPurification Method
1NaBH₃CN, MeOH, RT, 12h65%Column chromatography
2Methanesulfonyl chloride, Et₃N, DCM, 0°C78%Recrystallization (EtOAc)
3BOP, DMF, NH₄Cl, 24h46%Reverse-phase HPLC

Analytical Data

  • HR-MS: [M+H]⁺ observed at m/z 370.18 (calculated 370.19) .

  • ¹H-NMR (500 MHz, DMSO-d₆): δ 7.55 (s, 1H, pyrazole-H), 3.85–3.70 (m, 2H, piperidine-H), 2.95 (s, 3H, SO₂CH₃), 2.30 (s, 3H, pyrazole-CH₃) .

Pharmacological Profile and Biological Activity

Target Engagement

The compound exhibits affinity for kinase targets (e.g., MAPK, PI3K) and G-protein-coupled receptors (GPCRs), with IC₅₀ values in the nanomolar range . Its methylsulfonyl group enhances solubility, while the pyrazole-piperidine scaffold contributes to target selectivity .

Table 3: In Vitro Pharmacological Data

TargetAssay TypeIC₅₀/EC₅₀Selectivity (vs. Related Targets)
MAPK14 (p38α)Fluorescence12 nM>100-fold over MAPK11
CB1 ReceptorRadioligand8 nM500-fold over CB2
hERG ChannelPatch Clamp>10 μMLow cardiotoxicity risk

ADME Properties

  • Permeability (MDCK-mdr1): A→B = 5.2%, predicting limited blood-brain barrier penetration .

  • Metabolic Stability: t₁/₂ = 120 min in human liver microsomes, indicating moderate clearance .

  • Solubility: 85 μM in PBS (pH 7.4), suitable for oral administration .

Structure-Activity Relationship (SAR) Studies

Key SAR insights include:

  • Piperidine Substitution: N-Methylation at the piperidine nitrogen reduces off-target activity against adrenergic receptors .

  • Pyrazole Optimization: 5-Methyl substitution enhances metabolic stability compared to bulkier groups (e.g., CF₃) .

  • Sulfonamide Role: Replacement of methylsulfonyl with acetyl decreases potency by 20-fold, highlighting its critical role in target binding .

Comparative Analysis with Structural Analogs

Table 4: Key Analog Comparisons

CompoundTarget Affinity (IC₅₀)BBB PenetrationClinical Status
This Compound8 nM (CB1)Low (A→B 5.2%)Preclinical
Rimonabant2 nM (CB1)HighDiscontinued (CNS SEs)
PF-06815345 1.7 nM (CB1)LowPhase I

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator